1-(p-Bromophenyl)-3,5-diphenylpyrazole
Description
Historical Development of Pyrazole (B372694) Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. nih.gov A pivotal moment in the development of this field was the first synthesis of pyrazole itself in 1898 by German chemist Hans von Pechmann, who prepared it from acetylene and diazomethane.
However, it was the work of Knorr that laid a significant foundation for the synthesis of substituted pyrazoles. The now-famous Knorr pyrazole synthesis, first reported in 1883, involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). This method proved to be a versatile and straightforward approach to constructing the pyrazole ring and remains a fundamental reaction in heterocyclic chemistry today.
Importance of Pyrazole Derivatives as a Privileged Scaffold in Research
In the realm of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds." The pyrazole nucleus is a prime example of such a scaffold, owing to its presence in a wide array of FDA-approved drugs.
The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug design.
Overview of 1,3,5-Trisubstituted Pyrazoles in Academic Inquiry
Among the various classes of pyrazole derivatives, 1,3,5-trisubstituted pyrazoles have garnered significant attention in academic and industrial research. The substitution pattern at the 1, 3, and 5 positions of the pyrazole ring offers a high degree of structural diversity and allows for the exploration of a vast chemical space.
The synthesis of 1,3,5-trisubstituted pyrazoles is a subject of ongoing research, with numerous methods being developed to achieve regioselective and efficient production of these compounds. These synthetic efforts are driven by the wide range of applications for this particular substitution pattern. Research has demonstrated that 1,3,5-trisubstituted pyrazoles exhibit a variety of biological activities, making them attractive candidates for the development of new therapeutic agents. Their utility also extends to materials science, where they have been investigated for their potential in various applications. The ability to strategically place different functional groups at three distinct points on the pyrazole core makes the 1,3,5-trisubstituted scaffold a powerful tool for molecular design and the development of novel functional molecules.
The Compound in Focus: 1-(p-Bromophenyl)-3,5-diphenylpyrazole
The specific compound at the heart of this article is This compound . This molecule is a classic example of a 1,3,5-trisubstituted pyrazole, featuring a p-bromophenyl group at the N1 position and phenyl groups at the C3 and C5 positions.
| Property | Value |
| Chemical Formula | C21H15BrN2 |
| Molecular Weight | 375.27 g/mol |
| CAS Number | 58954-05-5 nih.gov |
While specific, detailed research applications and extensive biological activity data for this compound are not widely reported in publicly available literature, its synthesis and characterization are well within the established principles of pyrazole chemistry. The primary synthetic route to this and similar 1,3,5-trisubstituted pyrazoles is the Knorr synthesis, involving the cyclocondensation of a 1,3-diketone with a substituted hydrazine. In the case of this compound, the logical precursors would be 1,3-diphenyl-1,3-propanedione and p-bromophenylhydrazine.
The presence of the bromine atom on the N1-phenyl ring provides a handle for further chemical modification through various cross-coupling reactions, potentially allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The phenyl groups at the C3 and C5 positions contribute to the lipophilicity and potential for π-π stacking interactions with biological targets.
Although dedicated studies on the biological activities of this compound are limited, the broader class of 1,3,5-triarylpyrazoles has been investigated for various therapeutic applications. The structural similarity of this compound to other biologically active pyrazoles suggests its potential for further investigation in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58954-05-5 |
|---|---|
Molecular Formula |
C21H15BrN2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15BrN2/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-15H |
InChI Key |
IKUIPCJIWYKWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 1 P Bromophenyl 3,5 Diphenylpyrazole and Analogous Systems
Classical Approaches to Pyrazole (B372694) Ring Formation
The foundational methods for pyrazole synthesis involve the formation of the five-membered heterocyclic ring from acyclic precursors. These routes are characterized by their reliability and versatility in creating a wide range of pyrazole derivatives.
Cyclocondensation Reactions of Hydrazines with 1,3-Diketones
The most traditional and widely employed method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize the target compound, 1-(p-Bromophenyl)-3,5-diphenylpyrazole, this reaction utilizes 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and p-bromophenylhydrazine.
The reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This method is often high-yielding and straightforward. Lewis acids can sometimes be employed to accelerate the reaction. nih.gov
Table 1: Representative Conditions for Paal-Knorr Pyrazole Synthesis
| 1,3-Diketone | Hydrazine | Catalyst/Solvent | Conditions | Yield |
| 1,3-Diphenyl-1,3-propanedione | p-Bromophenylhydrazine | Acetic Acid | Reflux | Good to Excellent |
| 1,3-Diphenyl-1,3-propanedione | p-Bromophenylhydrazine | Ethanol | Reflux | Good to Excellent |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux | >90% |
| Heptane-3,5-dione | p-Bromophenylhydrazine | [Ce(L-Pro)2]2(Oxa) | 100 °C | 92% rsc.org |
Synthesis via Chalcones and Related α,β-Unsaturated Carbonyl Compounds
An alternative and powerful route to pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.govresearchgate.net For the synthesis of this compound, the precursor would be (2E)-1,3-diphenylprop-2-en-1-one (benzalacetophenone or chalcone) and p-bromophenylhydrazine.
This reaction typically proceeds in two steps. First, a cyclocondensation reaction occurs to form a 2-pyrazoline (B94618) intermediate. thepharmajournal.com This pyrazoline is then oxidized to the corresponding aromatic pyrazole. mdpi.com The oxidation can be achieved using various reagents, such as iodine in dimethyl sulfoxide (B87167) (I2-DMSO), bromine, or even exposure to air, often facilitated by heating in a high-boiling solvent like glacial acetic acid. niscpr.res.innih.gov This method allows for significant molecular diversity as a wide variety of chalcones can be readily synthesized via Claisen-Schmidt condensation. researchgate.nethealthcare-bulletin.co.uk
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
1,3-dipolar cycloaddition offers a highly efficient and regioselective pathway to pyrazole synthesis. nih.govrsc.org This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. Common strategies include the reaction of diazo compounds with alkynes or the reaction of nitrile imines with alkynes. acs.orgresearchgate.net
To form the target 1,3,5-trisubstituted pyrazole, a nitrile imine, generated in situ from a corresponding hydrazonoyl halide (e.g., N-(4-bromophenyl)benzohydrazonoyl chloride), can react with an alkyne like diphenylacetylene. This approach provides excellent control over the substitution pattern of the final pyrazole product. Another variation involves the reaction of sydnones, which act as mesoionic 1,3-dipoles, with activated alkenes or alkynes. nih.gov
Targeted Synthetic Routes for this compound and Related N-Aryl Pyrazoles
These methods focus on constructing the N-aryl bond, either by modifying a pre-synthesized pyrazole core or by combining all components in a single, efficient process.
N-Arylation Methods for Pyrazole Derivatives
When the pyrazole core, in this case, 3,5-diphenylpyrazole (B73989), is already available, the introduction of the p-bromophenyl group can be achieved through modern cross-coupling reactions. This is a powerful strategy for late-stage functionalization.
The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds. mdpi.com It involves the reaction of 3,5-diphenylpyrazole with an aryl halide, such as 1-bromo-4-iodobenzene (B50087) or 4-bromoiodobenzene, in the presence of a copper(I) salt (e.g., CuI) and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). researchgate.netdocumentsdelivered.com The addition of ligands, such as L-proline or diamines, can significantly improve reaction efficiency and allow for milder conditions. organic-chemistry.orgresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance. nih.govnih.gov This reaction would couple 3,5-diphenylpyrazole with a p-bromophenyl halide or triflate. researchgate.net The catalytic system typically consists of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., XPhos, tBuXphos), and a base (e.g., Cs2CO3, K3PO4). nih.govresearchgate.net
Table 2: Comparison of N-Arylation Methods for Pyrazoles
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |
| Ullmann Condensation | CuI | L-Proline / Diamine | K2CO3 / Cs2CO3 | DMSO / DMF | 80-140 °C organic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig | Pd(OAc)2 / Pd2(dba)3 | XPhos / Xantphos | Cs2CO3 / K3PO4 | Toluene / Dioxane | 80-110 °C nih.gov |
| Chan-Lam Coupling | Cu(OAc)2 | Pyridine / DMAP | - | DCM / Toluene | Room Temp - 80 °C |
Another related method is the Chan-Lam coupling , which uses a copper catalyst to couple pyrazoles with arylboronic acids, in this case, p-bromophenylboronic acid. researchgate.netmdpi.com
Multi-Component and One-Pot Reaction Sequences
Modern synthetic chemistry emphasizes efficiency, leading to the development of multi-component reactions (MCRs) and one-pot sequences where multiple reaction steps are performed in the same vessel without isolating intermediates. nih.gov
Advanced Synthetic Methodologies for Pyrazole Scaffolds
The construction of the pyrazole ring has evolved significantly from classical condensation reactions. Modern organic synthesis now employs a variety of powerful techniques to create complex and functionally diverse pyrazole derivatives. These advanced methodologies offer improvements in terms of yield, substrate scope, and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing versatile pathways for the synthesis and functionalization of pyrazole systems.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been effectively used in the synthesis of aryl-substituted pyrazoles. ias.ac.in This palladium-catalyzed reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net For instance, suitably substituted aryl pyrazoles can be synthesized by coupling a halogenated pyrazole core with an appropriate arylboronic acid. ias.ac.in This strategy is particularly useful for introducing diverse aryl groups at specific positions of the pyrazole ring, which is a key step in creating libraries of compounds for drug discovery. nih.gov
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful method for the synthesis of alkynyl-substituted pyrazoles. jocpr.com These can then undergo further transformations, such as cyclization reactions, to yield more complex fused heterocyclic systems. jocpr.comasianpubs.org The reaction is typically catalyzed by a combination of palladium and copper complexes and has been utilized in cascade reactions to construct the pyrazole ring itself in a single operation. rsc.org
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the N-arylation of nitrogen-containing heterocycles like pyrazoles. unisi.it This reaction is crucial for the synthesis of N-aryl-pyrazoles, including analogs of this compound. gsu.edu Modern variations of the Ullmann reaction often employ ligands such as L-proline to facilitate the coupling at lower temperatures and with greater efficiency. organic-chemistry.org
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Suzuki-Miyaura | Pd catalyst, Base | Halogenated pyrazole, Arylboronic acid | Aryl-substituted pyrazole | ias.ac.innih.gov |
| Sonogashira | Pd/Cu catalyst, Base | Halogenated pyrazole, Terminal alkyne | Alkynyl-substituted pyrazole | jocpr.comrsc.org |
| Ullmann Condensation | Cu catalyst, Ligand | Pyrazole, Aryl halide | N-aryl pyrazole | gsu.eduorganic-chemistry.org |
Visible Light Catalysis in Pyrazole Synthesis
Visible light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.net This methodology has been successfully applied to the synthesis of pyrazole derivatives. For example, a relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, leading to the efficient synthesis of pyrazole derivatives. prepchem.com Another approach involves the visible light-promoted three-component cascade reaction of arylalkynes, benzoquinones, and 5-aminopyrazole to assemble pyrrolopyrazoles. nih.gov These methods often proceed at room temperature and utilize readily available and inexpensive catalysts, making them highly attractive from a green chemistry perspective.
Green Chemistry Principles in Pyrazole Synthesis: Microwave, Ultrasound, and Mechanochemical Approaches
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For pyrazole synthesis, this has led to the widespread adoption of microwave irradiation, ultrasound assistance, and mechanochemistry.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. This technique has been successfully applied to the synthesis of various pyrazole derivatives, including 1,3,5-triarylpyrazoles, through the cyclization of chalcones with hydrazines. The rapid heating provided by microwave irradiation can lead to cleaner reactions with fewer side products.
Ultrasound-promoted synthesis is another green technique that utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method has been used for the synthesis of pyrazolines from chalcones in an environmentally friendly manner, often reducing the need for harsh solvents and high temperatures. Ultrasound irradiation can improve reaction times and yields for the synthesis of substituted pyrazoles.
Mechanochemical synthesis , which involves conducting reactions in the solid state by grinding, offers a solvent-free alternative to traditional solution-phase synthesis. This approach aligns well with the principles of green chemistry by minimizing solvent waste. While less common than microwave or ultrasound methods for pyrazole synthesis, mechanochemistry represents a promising area for future development.
| Green Method | Typical Conditions | Advantages | Example Application | Ref. |
| Microwave | Closed vessel, 100-150 °C | Rapid reaction times, higher yields | Synthesis of 1,3,5-triarylpyrazoles | |
| Ultrasound | Room temperature, sonication | Reduced energy, shorter times | Synthesis of pyrazolines from chalcones | |
| Mechanochemistry | Grinding, solvent-free | Minimized waste, sustainability | Synthesis of pyrazole derivatives |
Vilsmeier-Haack Reagent Utilization for Formylation and Annulation Reactions
The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. This reaction is highly regioselective, typically occurring at the C4 position of the pyrazole ring. The resulting pyrazole-4-carbaldehydes are valuable intermediates that can be further elaborated into more complex structures. For instance, the Vilsmeier-Haack reaction has been used in the synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Regioselectivity and Chemoselectivity Considerations in the Synthesis of Substituted Pyrazoles
The synthesis of substituted pyrazoles, particularly those with multiple different substituents, presents significant challenges in controlling regioselectivity and chemoselectivity. The outcome of pyrazole synthesis is highly dependent on the reaction conditions and the nature of the starting materials.
A classic example is the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the differing reactivity of the two carbonyl groups in the dicarbonyl compound and the nucleophilicity of the substituted hydrazine. Careful control of reaction parameters such as pH and temperature can often favor the formation of one isomer over the other.
Modern synthetic methods have been developed to achieve complete regioselectivity. For example, an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been reported to proceed with complete regioselectivity, even when the substituents are sterically and electronically similar. Similarly, 1,3-dipolar cycloaddition reactions of nitrilimines with alkynes or alkenes often exhibit high levels of regioselectivity, which can be predicted based on frontier molecular orbital theory.
Chemoselectivity is another critical consideration, especially when working with multifunctional substrates. For instance, in transition metal-catalyzed cross-coupling reactions, the presence of multiple reactive sites (e.g., different halogen atoms) on the pyrazole ring can lead to a mixture of products. However, by carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to achieve selective reaction at a single desired site.
Structural Elucidation and Advanced Spectroscopic Characterization of 1 P Bromophenyl 3,5 Diphenylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 1-(p-Bromophenyl)-3,5-diphenylpyrazole is expected to exhibit distinct signals corresponding to the different sets of aromatic protons and the lone pyrazole (B372694) ring proton. The protons of the two phenyl rings and the p-bromophenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the C4 position of the pyrazole ring is anticipated to appear as a sharp singlet, a characteristic feature for such pyrazole systems.
Due to the lack of specific published experimental data for this exact compound, a detailed table of chemical shifts and coupling constants cannot be provided at this time.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the pyrazole core, the two phenyl substituents, and the p-bromophenyl group. The C3 and C5 carbons of the pyrazole ring, being attached to phenyl groups, would resonate at a lower field compared to the C4 carbon. The carbon atom attached to the bromine (C-Br) in the p-bromophenyl ring would also have a characteristic chemical shift.
A comprehensive data table of specific chemical shifts is pending the publication of detailed experimental findings.
To definitively assign the proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same phenyl ring, confirming the ortho, meta, and para positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon atom that bears a proton (e.g., C4 of the pyrazole and the C-H groups of the phenyl rings).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for confirming the connectivity between the phenyl rings and the pyrazole core, as well as the connection of the p-bromophenyl group to the N1 position of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups and vibrational modes within the molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C=N Pyrazole Ring Stretch | ~1550 - 1480 |
| C-Br Stretch | 600 - 500 |
This table represents typical frequency ranges for the expected functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the compound. The molecular weight of this compound is 375.3 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 374 and 376).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.
| Parameter | Value |
| Molecular Formula | C₂₁H₁₅BrN₂ |
| Exact Mass (Monoisotopic) | 374.04186 Da |
| Molecular Weight | 375.27 g/mol |
Data sourced from PubChem. nih.gov
Computational and Theoretical Investigations of 1 P Bromophenyl 3,5 Diphenylpyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules like 1-(p-Bromophenyl)-3,5-diphenylpyrazole, providing a balance between accuracy and computational cost. DFT calculations are used to predict a variety of molecular properties, from optimized geometry to spectroscopic parameters. nih.govnih.gov
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p), are commonly used to perform these geometry optimizations. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical Data) This table is illustrative. Actual calculated values for this compound would require a specific DFT calculation.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| N-N Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| Pyrazole Ring C-N Bond Length | ~1.34 Å |
| Pyrazole-Phenyl Dihedral Angle | 20-40° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. ajchem-a.com For aromatic compounds like this compound, DFT calculations can predict the energies of the HOMO and LUMO. The analysis of the orbital distribution shows where the electron density is concentrated. Typically, in such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic rings. The HOMO-LUMO analysis provides insights into the charge transfer that occurs within the molecule. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Parameters (Hypothetical Data) This table is illustrative. Actual calculated values for this compound would require a specific DFT calculation.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.1 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.1 eV |
DFT calculations are a reliable tool for predicting various spectroscopic properties. By calculating the harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.net The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, key vibrational modes would include C-H, C=N, C=C, and C-Br stretching and bending. derpharmachemica.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be compared with experimental NMR data to aid in structure elucidation and assignment of resonances.
Table 3: Predicted Vibrational Frequencies (Hypothetical Data) This table is illustrative. Actual calculated values for this compound would require a specific DFT calculation.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on phenyl rings |
| C=C Stretch (Aromatic) | 1600-1450 | Stretching of carbon-carbon bonds in rings |
| C=N Stretch (Pyrazole) | ~1550 | Stretching of carbon-nitrogen double bond |
| C-Br Stretch | 700-500 | Stretching of the carbon-bromine bond |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations are excellent for finding a molecule's lowest energy state, they provide a static picture. Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational space of flexible molecules, providing insights into their behavior in different environments (e.g., in solution).
For this compound, the primary flexibility comes from the rotation of the three phenyl rings around their single bonds connecting to the pyrazole core. MD simulations can reveal the preferred orientations of these rings, the energy barriers to rotation, and how intermolecular interactions might influence the conformation. This information is valuable for understanding how the molecule might interact with other molecules or biological targets.
Quantum Chemical Descriptors and Reactivity Indices
Based on the electronic structure obtained from DFT calculations, a variety of quantum chemical descriptors and reactivity indices can be derived. These parameters help to quantify the reactivity of a molecule. Using the energies of the HOMO and LUMO, several important descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These indices provide a quantitative framework for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located and characterized.
Reactivity Profiles and Mechanistic Pathways of 1 P Bromophenyl 3,5 Diphenylpyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Core
The pyrazole ring, being an aromatic heterocycle, is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on 1-(p-Bromophenyl)-3,5-diphenylpyrazole is primarily directed to the C-4 position of the pyrazole core. This preference is a well-established trend for 1,3,5-trisubstituted pyrazoles, where the C-4 position is the only unsubstituted carbon on the heterocyclic ring and is electronically activated for electrophilic attack. cdnsciencepub.comcdnsciencepub.comrsc.org
Common electrophilic substitution reactions that can be envisaged for this substrate include nitration and halogenation.
Nitration: The nitration of 1-aryl-3,5-diphenylpyrazoles can be achieved using nitrating agents such as a mixture of nitric acid and acetic anhydride (B1165640). cdnsciencepub.comcdnsciencepub.com This reaction typically yields the 4-nitro derivative. The reaction conditions are crucial; for instance, nitration of 1-phenylpyrazole (B75819) with mixed acids (HNO₃/H₂SO₄) can lead to nitration on the N-phenyl ring, whereas using nitric acid in acetic anhydride favors substitution on the pyrazole ring. cdnsciencepub.com For this compound, the electron-withdrawing nature of the bromine atom on the N-1 phenyl ring would further deactivate it towards electrophilic attack, thus favoring substitution on the pyrazole core.
Halogenation: Direct halogenation of pyrazoles, for instance with bromine in an inert solvent, also predominantly occurs at the C-4 position. cdnsciencepub.com The presence of the phenyl groups at C-3 and C-5, and the p-bromophenyl group at N-1, does not alter this inherent reactivity of the pyrazole ring but can influence the reaction rate.
The general mechanism for electrophilic aromatic substitution on the pyrazole ring proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃ / Acetic Anhydride | 1-(p-Bromophenyl)-4-nitro-3,5-diphenylpyrazole |
| Bromination | Br₂ in Chloroform | 1-(p-Bromophenyl)-4-bromo-3,5-diphenylpyrazole |
Nucleophilic Attack and Addition Reactions
The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution. However, the introduction of strongly electron-withdrawing groups on the ring can facilitate such reactions. For the parent compound, this compound, nucleophilic attack on the pyrazole core is not a favored reaction pathway under normal conditions.
Nucleophilic addition reactions are also uncommon for the aromatic pyrazole ring itself. However, if the pyrazole ring were to be reduced to a non-aromatic pyrazoline, the C=N double bond could become susceptible to nucleophilic addition. For this compound, such reactions would require prior transformation of the pyrazole core.
Chemical Transformations Involving the Bromine Substituent
The bromine atom on the para-position of the N-1 phenyl ring is a versatile functional handle for a variety of cross-coupling reactions. This allows for the elaboration of the molecular structure by forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is highly efficient for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of substituted alkenes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This is a valuable method for synthesizing arylamines.
These transformations highlight the utility of the bromine substituent as a key site for molecular diversification.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Arylalkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Arylamine |
Reaction Mechanisms of Pyrazole Ring Functionalization
The functionalization of the pyrazole ring in this compound primarily proceeds through an electrophilic aromatic substitution mechanism at the C-4 position. The key steps of this mechanism are:
Generation of the Electrophile: The reaction begins with the formation of a potent electrophile (E⁺) from the reagents used (e.g., NO₂⁺ from HNO₃/H₂SO₄).
Nucleophilic Attack by the Pyrazole Ring: The π-electron system of the pyrazole ring, acting as a nucleophile, attacks the electrophile. This attack is rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate (sigma complex). The positive charge in this intermediate is delocalized over the pyrazole ring.
Deprotonation: A base present in the reaction mixture removes the proton from the C-4 position of the sigma complex. This step is typically fast and results in the restoration of the aromaticity of the pyrazole ring, yielding the substituted product.
The regioselectivity for the C-4 position is due to the electronic activation at this site and the fact that it is the only available position for substitution on the pyrazole core in this molecule.
Tautomerism and Aromaticity in the Pyrazole System
Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. However, in this compound, the N-1 position is substituted with a p-bromophenyl group, which quenches this form of tautomerism. Therefore, this specific compound does not exhibit annular prototropic tautomerism.
Aromaticity: The pyrazole ring is an aromatic system, containing 6 π-electrons (four from the two double bonds and two from the lone pair of the N-1 nitrogen atom) delocalized over the five-membered ring. This aromaticity is the driving force for its thermal stability and its propensity to undergo substitution rather than addition reactions.
Structure Activity Relationship Sar Studies for 1 P Bromophenyl 3,5 Diphenylpyrazole Analogues
Influence of N1-Substituted Aryl Moieties on Molecular Properties
The substituent at the N1 position of the pyrazole (B372694) ring plays a crucial role in determining the pharmacological profile of its derivatives. The nature of the aryl group at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Studies on various N1-aryl pyrazole derivatives have shown that both the electronic and steric properties of the substituent are important. For instance, in a series of N¹-substituted pyrazoles evaluated for anti-inflammatory and analgesic activities, the nature of the substitution on the N1-phenyl ring was found to be a key determinant of their COX-2 selectivity. tandfonline.comresearchgate.net The introduction of different lipophilic moieties, such as a methyl or phenyl group at the N1 position of 3,5-diphenylpyrazole (B73989), has been shown to decrease inhibitory activity against certain enzymes, suggesting that an unsubstituted N1 position may be favorable in some contexts. nih.gov
Conversely, other studies highlight the benefits of N-aryl substitution. The synthesis of N-aryl pyrazoles via methods like Chan-Lam coupling allows for the introduction of diverse functionalities. nih.gov For example, incorporating acidic carboxyphenyl residues at the N1-phenyl position can lead to increased inhibition of specific enzymes. nih.gov The N1-aryl group can orient itself to interact with specific pockets within a biological target, and its substitution pattern can fine-tune these interactions. The planarity between the pyrazole ring and the N-aryl substituent can also be a factor, with steric hindrance from ortho-substituents potentially forcing a non-planar conformation that could affect binding affinity. researchgate.net
Impact of C3- and C5-Phenyl Substituents on Molecular Interactions
The phenyl rings at the C3 and C5 positions of the pyrazole core are fundamental to the molecular framework and its interactions. These aryl moieties often target hydrophobic pockets within biological receptors. nih.gov The substitution pattern on these phenyl rings can modulate the electronic properties and steric profile of the entire molecule, thereby influencing binding affinity and selectivity.
Research on 3,5-diarylpyrazole derivatives has demonstrated that substituents on these rings significantly affect biological activity. For example, in studies of pyrazole-based inhibitors, the introduction of various functional groups on the C3 and C5 aryl rings was expected to modulate activity by interacting with specific amino acid residues in the target's binding site. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the electron density of the phenyl rings and the pyrazole core, affecting hydrogen bonding and π-π stacking interactions. mdpi.com
Role of the Bromine Atom as a Pharmacophore or Modulator of Electronic Properties
The bromine atom on the N1-phenyl ring of 1-(p-Bromophenyl)-3,5-diphenylpyrazole is a key feature. Halogen atoms, particularly bromine, can play multiple roles in drug design. They can act as a key pharmacophoric element, forming halogen bonds with electron-donating atoms like oxygen or nitrogen in a protein's active site. This type of interaction can significantly enhance binding affinity and specificity.
Furthermore, bromine is a lipophilic, electron-withdrawing group. Its presence on the phenyl ring increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and affect its pharmacokinetic profile. vulcanchem.com The electron-withdrawing nature of bromine also modulates the electronic properties of the N1-phenyl ring, which can, in turn, affect the electronic character of the entire pyrazole system. This modulation can influence the strength of other non-covalent interactions with the biological target.
In broader studies of halogenated pyrazole derivatives, the position and nature of the halogen have been shown to be critical for activity. For example, the presence of a bromine atom on a phenyl ring attached to a pyrazole core has been associated with potent biological activities in various therapeutic areas. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for activity. nih.govmdpi.comtandfonline.com
These models provide contour maps that visualize the regions around the pyrazole scaffold where steric bulk, electrostatic charge, and hydrophobic properties are favorable or unfavorable for activity. For example, a QSAR study on a series of pyrazole derivatives might reveal that a bulky, electropositive substituent is preferred at the para-position of the N1-phenyl ring, while a hydrogen bond donor is beneficial at a specific position on the C3-phenyl ring. rsc.org
Such studies help in rationalizing the observed SAR and in designing new, more potent analogues. nih.gov The development of a robust QSAR model requires a dataset of compounds with varying structures and corresponding biological activities. mdpi.com These models have been successfully used to predict the activity of newly designed pyrazole derivatives, guiding synthetic efforts toward more promising candidates. mdpi.comtandfonline.com
Conformational Flexibility and Rotational Barriers of Substituents
The bonds connecting the phenyl rings to the pyrazole core have rotational barriers that influence the preferred conformation. nih.gov Computational studies and experimental techniques like NMR spectroscopy can be used to investigate these rotational barriers. nih.govresearchgate.net The steric hindrance between the ortho-hydrogens of the phenyl rings and adjacent substituents on the pyrazole ring can restrict rotation, leading to a twisted, non-planar conformation. mdpi.com
This conformational preference is significant because the spatial arrangement of the phenyl rings dictates how the molecule fits into a binding pocket. A rigid conformation might lead to higher affinity if it matches the optimal binding geometry, while some degree of flexibility might be necessary to allow for an induced fit upon binding. The interplay between the electronic effects of substituents and steric factors determines the height of the rotational barriers and the resulting conformational landscape of the molecule. nih.gov
Advanced Applications of 1 P Bromophenyl 3,5 Diphenylpyrazole in Specialized Fields
Materials Science Applications
The exploration of pyrazole (B372694) derivatives in materials science has revealed their potential in the development of novel functional materials. The specific substitution pattern of 1-(p-Bromophenyl)-3,5-diphenylpyrazole offers a unique combination of charge transport capabilities and photophysical properties, making it a candidate for various advanced material applications.
Optoelectronic Properties and Applications (e.g., Hole Transporting Materials)
In the realm of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the role of efficient hole transporting materials (HTMs) is crucial for device performance and stability. While direct studies on the optoelectronic properties of this compound are not extensively documented, the characteristics of analogous pyrazole-based compounds provide strong indications of its potential.
The general structure of 1,3,5-triphenylpyrazole derivatives lends itself to effective hole transport due to the presence of multiple aromatic rings, which facilitate the delocalization of positive charge carriers (holes). The introduction of a bromine atom at the para-position of the N-phenyl ring in this compound is expected to modulate its electronic properties. The electron-withdrawing nature of bromine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. A deeper HOMO level can lead to better energy level alignment with the valence band of perovskite absorbers or the HOMO of emitting layers in OLEDs, potentially improving charge injection and reducing energy loss.
The design of asymmetric spiro-phenylpyrazole/fluorene based HTMs has demonstrated excellent electrochemical properties and hole conductivities. For instance, a spiro-phenylpyrazole/fluorene based HTM, WY-1, exhibited a highest occupied molecular orbital (HOMO) of -5.13 eV and a hole mobility of 8.1 x 10⁻⁵ cm² V⁻¹ s⁻¹, leading to a power conversion efficiency (PCE) of 14.2% in a perovskite solar cell, comparable to the well-known HTM, spiro-OMeTAD. nih.gov
Table 1: Optoelectronic Properties of a Representative Pyrazole-Based Hole Transporting Material (WY-1)
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.13 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.06 eV |
| Optical Energy Gap (Eg,opt) | 3.00 eV |
| Hole Mobility (μ) | 8.1 x 10⁻⁵ cm² V⁻¹ s⁻¹ |
| Power Conversion Efficiency (PCE) in PSC | 14.2% |
Data for WY-1, an asymmetric spiro-phenylpyrazole/fluorene based HTM, is presented as a representative example of the potential of pyrazole-based HTMs. nih.gov
Photophysical Characteristics and Luminescent Properties
The photophysical properties of pyrazole derivatives are of significant interest for applications in fluorescent probes, sensors, and as emitters in OLEDs. The inherent fluorescence of the pyrazole core can be tuned by the nature and position of its substituents. The phenyl groups at the 3 and 5 positions of this compound contribute to an extended π-conjugated system, which is a prerequisite for luminescence.
Integration into Polymer Systems
The incorporation of functional small molecules into polymer matrices is a common strategy to develop new materials with tailored properties for applications such as organic electronics, sensors, and advanced coatings. The rigid and aromatic structure of this compound makes it a suitable candidate for integration into various polymer systems.
As a dopant or a pendant group on a polymer backbone, this pyrazole derivative could impart desirable electronic or photophysical properties to the host polymer. For instance, dispersing it in a polymer matrix could lead to the formation of a charge-transporting composite material. Furthermore, the bromine atom provides a reactive site for further chemical modification, allowing for its covalent attachment to a polymer chain through reactions like Suzuki or Heck coupling. This would result in a polymer with covalently bound pyrazole units, potentially leading to materials with improved thermal stability and morphological control compared to simple physical blends.
Medicinal Chemistry Scaffold Utility and Lead Optimization Potential
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.net The specific structural features of this compound make it an interesting starting point for lead optimization in drug discovery programs.
Design Principles for Pyrazole-Based Leads
The design of pyrazole-based drug candidates often revolves around the strategic placement of various substituents on the pyrazole ring to achieve desired potency, selectivity, and pharmacokinetic properties. The 1, 3, and 5 positions of the pyrazole ring are key points for modification.
In the case of this compound, the N1-position is occupied by a p-bromophenyl group. The presence of a halogen atom like bromine can introduce several advantageous properties. It can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. The lipophilicity of the bromine atom can also improve membrane permeability. The phenyl groups at the C3 and C5 positions provide a bulky, hydrophobic framework that can be crucial for fitting into the binding pockets of various enzymes and receptors. These phenyl rings also offer multiple sites for further functionalization to fine-tune the molecule's properties.
Exploration of Pyrazole Scaffold in Drug Discovery Programs
The pyrazole core is a key component in a number of approved drugs and clinical candidates targeting a variety of diseases, including cancer, inflammation, and infectious diseases. globalresearchonline.net The versatility of the pyrazole scaffold allows for the development of inhibitors for various enzymes, such as kinases and cyclooxygenases, as well as modulators of G-protein coupled receptors.
While specific drug discovery programs centered on this compound are not widely reported in the public domain, its structural motifs are present in many biologically active pyrazoles. The triphenyl-substituted pyrazole framework is known to exhibit a range of activities. For example, pyrazoline derivatives, which are structurally related to pyrazoles, have shown anti-tumor, anti-microbial, and anti-tubercular activities. nih.gov The p-bromophenyl group at the N1 position has been shown to be a favorable substituent in some antitubercular pyrazole derivatives. globalresearchonline.net
The exploration of this compound and its derivatives in drug discovery could involve screening against a panel of biological targets. The data from such screens, combined with computational modeling, could guide the rational design of new analogues with improved activity and selectivity.
Table 2: Key Structural Features of this compound and Their Potential Roles in Drug Design
| Structural Feature | Potential Role in Drug Design |
| Pyrazole Core | Privileged scaffold providing a rigid framework for substituent orientation. |
| p-Bromophenyl group at N1 | Can participate in halogen bonding, increases lipophilicity, potential metabolic block. |
| Phenyl group at C3 | Hydrophobic interaction with target binding pocket, site for further functionalization. |
| Phenyl group at C5 | Hydrophobic interaction with target binding pocket, site for further functionalization. |
Coordination Chemistry and Ligand Design for Metal Complexes
The pyrazole ring is a versatile building block in coordination chemistry, capable of acting as a ligand for a wide array of metal ions. nih.govresearchgate.net The nitrogen atoms of the pyrazole can coordinate to metal centers, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes. researchgate.net this compound, as a substituted pyrazole, can function as an N-donor ligand, opening avenues for the synthesis of novel metal complexes with interesting properties and applications.
The coordination of pyrazole-based ligands to transition metals has led to the development of complexes with applications in catalysis. researchgate.net The electronic properties of the pyrazole ligand, influenced by its substituents, can affect the catalytic activity of the metal center. The phenyl and bromophenyl groups on this compound can modulate the electron density at the coordinating nitrogen atom, thereby influencing the stability and reactivity of the metal complex.
Furthermore, metal complexes incorporating pyrazole-derived ligands have been shown to exhibit interesting photophysical properties, including luminescence. nih.govmdpi.com The design of the ligand is crucial for achieving desired emission characteristics. The extended π-system of the phenyl groups in this compound could potentially be involved in ligand-centered or charge-transfer transitions upon coordination to a suitable metal ion, leading to luminescent materials. For instance, copper(I) and silver(I) complexes with pyrazole ligands have been reported to be luminescent. nih.govresearchgate.net
The structural diversity of metal complexes with pyrazole ligands is vast, ranging from mononuclear species to complex coordination polymers. nih.govbohrium.com The steric bulk of the 3,5-diphenyl substituents in this compound would likely favor the formation of mononuclear or low-nuclearity complexes. The nature of the metal ion, the counter-ion, and the reaction conditions would also play a significant role in determining the final structure of the coordination compound.
The table below summarizes the potential of this compound in the design of metal complexes, based on the properties of related pyrazole-based ligands.
| Metal Ion | Potential Coordination Mode | Anticipated Properties of the Complex | Potential Applications |
| Transition Metals (e.g., Cu, Zn, Pd, Fe) | Monodentate (via one N atom) | Catalytic activity, Luminescence | Homogeneous catalysis, Light-emitting materials researchgate.netnih.govmdpi.com |
| Lanthanide Ions (e.g., Eu, Tb) | Monodentate (via one N atom) | Luminescence (antenna effect) | Probes, Sensors, Lighting mdpi.com |
| Silver(I) | Monodentate (via one N atom) | Luminescence, Potential for liquid crystal formation | Luminescent materials, Advanced materials researchgate.net |
Future Research Directions and Emerging Trends in Pyrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Complex Pyrazole (B372694) Architectures
The synthesis of pyrazoles has evolved significantly from classical condensation reactions. Future research is increasingly directed towards methodologies that are not only efficient but also environmentally benign. For complex pyrazole architectures like 1-(p-Bromophenyl)-3,5-diphenylpyrazole, this involves a shift from traditional multi-step procedures to more streamlined and sustainable approaches.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are at the forefront of sustainable synthesis. mdpi.com MCRs offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification processes. Future work will likely focus on developing novel MCRs for the one-pot synthesis of highly substituted pyrazoles, potentially including analogs of this compound.
Green Catalysis: The use of reusable and non-toxic catalysts is a critical aspect of sustainable chemistry. Research is exploring the use of nano-catalysts and magnetically separable catalysts for pyrazole synthesis, which can be easily recovered and reused, minimizing waste and cost. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The application of microwave-assisted synthesis to the production of this compound and its derivatives could offer a more energy-efficient and rapid synthetic route.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The adaptation of pyrazole synthesis to flow chemistry setups is a promising avenue for large-scale and automated production.
A comparison of these emerging synthetic strategies is presented in the table below.
| Synthetic Methodology | Key Advantages | Relevance to this compound |
| Multicomponent Reactions | High atom economy, reduced waste, simplified purification | Potential for one-pot synthesis of complex analogs. |
| Green Catalysis | Catalyst reusability, reduced environmental impact | Development of eco-friendly production methods. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Rapid and efficient synthesis of the target compound and its derivatives. |
| Flow Chemistry | Precise reaction control, scalability, enhanced safety | Potential for automated and large-scale production. |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and is a significant trend in modern chemistry. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts.
For the synthesis of pyrazoles, techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) are being employed to monitor the speciation of reactants and intermediates in situ. nih.gov This allows researchers to follow the progress of the reaction without the need for quenching and offline analysis, providing a more accurate picture of the reaction dynamics. Future applications in the synthesis of this compound could involve the use of in situ IR, Raman, and NMR spectroscopy to:
Elucidate the reaction mechanism in detail.
Identify and characterize transient intermediates.
Optimize reaction conditions for improved yield and purity.
Develop robust process analytical technology (PAT) for industrial-scale synthesis.
Integration of Machine Learning and Artificial Intelligence in Pyrazole Design and Synthesis
In the context of this compound and its analogs, AI and ML can be applied to:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of novel pyrazole derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis. nih.gov
De Novo Design: Generative AI models can design entirely new pyrazole structures with optimized properties, exploring a vast chemical space that may not be accessible through traditional design strategies. iptonline.com
Retrosynthesis and Reaction Prediction: AI-powered tools can predict viable synthetic routes for target molecules, including this compound, and even suggest optimal reaction conditions. acs.org
Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of designed molecules, significantly accelerating the design-make-test-analyze cycle in drug discovery and materials science. iptonline.com
Exploration of Pyrazole Derivatives in Novel Functional Materials
While pyrazoles are well-established in medicine and agriculture, their unique electronic and photophysical properties are now being harnessed for the development of advanced functional materials. The aromatic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the fine-tuning of their properties for specific applications.
Derivatives of this compound could be explored for their potential in:
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some pyrazole derivatives make them promising candidates for use as emitters or host materials in OLEDs. nbinno.com
Polymers: Pyrazole-containing polymers can exhibit interesting thermal and mechanical properties, making them suitable for a range of applications. nbinno.com
Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, and appropriately functionalized pyrazoles can serve as selective and sensitive chemosensors. chemrxiv.org
The potential applications of pyrazole derivatives in functional materials are summarized below.
| Application Area | Relevant Properties of Pyrazole Derivatives | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport | Emitter or host material in the emissive layer. |
| Polymers | Thermal stability, mechanical strength | Monomeric unit for the synthesis of high-performance polymers. |
| Chemosensors | Metal-ion coordination, fluorescence quenching/enhancement | A platform for the development of selective sensors for specific analytes. |
Deepening Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A fundamental goal of chemical research is to understand how the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. The integration of experimental techniques, such as X-ray crystallography, with computational modeling provides a powerful approach to elucidating these structure-property relationships.
For this compound and its analogs, this integrated approach is crucial. For instance, the crystal structure of the closely related compound, 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been determined, providing valuable insights into its molecular conformation and intermolecular interactions. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to:
Calculate molecular geometries, electronic structures, and spectroscopic properties. rsc.org
Predict reactivity and reaction mechanisms.
Simulate molecular interactions with biological targets or other molecules.
Q & A
Q. What are the optimized synthetic routes for 1-(p-bromophenyl)-3,5-diphenylpyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. Key variables include solvent choice (e.g., ethanol vs. acetic acid), temperature (80–120°C), and catalyst (e.g., HCl or H₂SO₄). For example, microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining ~75% yield . Purification via column chromatography (hexane:ethyl acetate, 7:3) or recrystallization (ethanol) is critical to isolate the product. Monitor purity using HPLC (≥98%) and confirm structure via FTIR (C=N stretch at 1600 cm⁻¹) and ¹H NMR (pyrazole ring protons at δ 6.5–7.5 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- X-ray crystallography to determine bond lengths, dihedral angles (e.g., bromophenyl vs. phenyl ring orientations, typically 11–77° ), and intermolecular interactions (C–H⋯π or halogen bonding).
- DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces for reactivity prediction.
- UV-Vis spectroscopy (λmax ~270–310 nm) to study electronic transitions influenced by bromine’s electron-withdrawing effect .
Q. What separation techniques are suitable for isolating intermediates or byproducts during synthesis?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves polar impurities.
- Membrane filtration (10 kDa cutoff) removes unreacted hydrazine.
- TLC monitoring (silica gel, hexane:ethyl acetate) ensures reaction progression. Reference CRDC subclass RDF2050104 for advanced membrane technologies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Replace bromine with fluorine or chlorine to modulate lipophilicity (logP increases by 0.5–1.0 units).
- Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 or EGFR kinases).
- Validate via in vitro assays :
- Correlate substituent effects with cytotoxicity using multivariate regression analysis .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₀₀ values across studies)?
Methodological Answer:
- Conduct meta-analysis of literature data (PRISMA guidelines) to identify variability sources (e.g., cell line heterogeneity, assay protocols).
- Standardize experimental conditions:
- Use identical cell passage numbers and serum-free media during cytotoxicity testing.
- Validate via orthogonal methods (e.g., apoptosis assays via Annexin V/PI staining).
- Apply Bayesian statistical models to quantify uncertainty and refine SAR conclusions .
Q. How can computational models predict the compound’s environmental fate or metabolic pathways?
Methodological Answer:
- Simulate aquatic degradation using EPI Suite: Estimated half-life in water is ~30 days (hydrolysis-driven).
- Predict metabolites via CYP450 enzyme models (e.g., CYP3A4-mediated oxidation at the pyrazole ring).
- Validate using LC-MS/MS to detect hydroxylated or dehalogenated metabolites in hepatic microsome incubations .
Tables for Methodological Reference
Q. Table 1: Key Analytical Techniques for Structural Characterization
Q. Table 2: Biological Activity Assessment Parameters
| Assay Type | Target System | Critical Parameters |
|---|---|---|
| MTT | Cancer cell lines | IC₀₀, exposure time (48–72 h) |
| MIC | Bacterial strains | Agar dilution, incubation temp |
| Molecular Docking | Protein kinases (PDB ID) | Binding energy (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
